Thieno[2,3-b]thiophene

Organic Electronics Material Formulation Solution Processing

Thieno[2,3-b]thiophene (CAS 250-84-0) is one of four constitutional isomers of thienothiophene, a fused bicyclic heteroaromatic compound comprised of two annulated thiophene rings. It is a sulfur-containing, electron-rich building block widely used in the construction of donor–acceptor conjugated polymers for organic optoelectronic devices.

Molecular Formula C6H4S2
Molecular Weight 140.2 g/mol
CAS No. 250-84-0
Cat. No. B1266192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-b]thiophene
CAS250-84-0
Molecular FormulaC6H4S2
Molecular Weight140.2 g/mol
Structural Identifiers
SMILESC1=CSC2=C1C=CS2
InChIInChI=1S/C6H4S2/c1-3-7-6-5(1)2-4-8-6/h1-4H
InChIKeyYHBTXTFFTYXOFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[2,3-b]thiophene (CAS 250-84-0): Fused Thiophene Building Block for Optoelectronic Materials – Procurement Guide


Thieno[2,3-b]thiophene (CAS 250-84-0) is one of four constitutional isomers of thienothiophene, a fused bicyclic heteroaromatic compound comprised of two annulated thiophene rings [1]. It is a sulfur-containing, electron-rich building block widely used in the construction of donor–acceptor conjugated polymers for organic optoelectronic devices [2]. Unlike its linear-fused isomers, thieno[2,3-b]thiophene features a cross-conjugated topology that imparts distinct electronic and physicochemical properties, making it a critical structural component for tuning band gaps and charge transport in advanced materials [1].

Why Thienothiophene Isomers Cannot Be Used Interchangeably: Electronic Structure-Driven Property Divergence


Despite sharing the same molecular formula (C6H4S2), the cross-conjugated architecture of thieno[2,3-b]thiophene fundamentally alters its electronic conjugation pathway compared to the linearly conjugated isomers, resulting in a wider HOMO–LUMO gap and distinct electrochemical behavior that cannot be replicated by simple substitution of thieno[3,2-b]thiophene [1]. Interchanging thienothiophene isomers without accounting for these electronic differences has been shown to degrade device performance in both transistors and solar cells [2]. The isomeric structure of the thienothiophene unit directly controls optical band gap, frontier orbital energies, charge transport, and ultimately device efficiency; generic substitution therefore introduces uncontrolled performance variability [1].

Quantitative Differentiation Evidence: Why Thieno[2,3-b]thiophene Overrides Thieno[3,2-b]thiophene in Key Performance Dimensions


Physical State and Handling: Liquid vs. Solid at Room Temperature

Thieno[2,3-b]thiophene is a liquid at room temperature (melting point 7 °C, boiling point 226 °C at 760 mmHg), while its primary isomer thieno[3,2-b]thiophene is a crystalline solid (melting point 54–58 °C) [1]. This physical state difference directly impacts procurement, storage, and formulation workflows: the liquid enables direct use as a solvent-free reactive medium for melt processing, whereas the solid requires dissolution in organic solvents for most applications [1].

Organic Electronics Material Formulation Solution Processing

Optical Band Gap Control: Cross-Conjugation Widens the Band Gap

Thieno[2,3-b]thiophene is a cross-conjugated system that inherently widens the band gap compared to the linearly conjugated thieno[3,2-b]thiophene [1]. In comparable donor–acceptor polymer backbones, this manifests quantitatively: a diketopyrrolopyrrole-alt-thieno[2,3-b]thiophene polymer (pDPPTTi-OD) exhibits an optical band gap of 1.57 eV [2], whereas a thieno[3,2-b]thiophene-linked thiazolidinedione copolymer (PTMEHT-TT) shows a band gap of 1.99 eV [3], a 0.42 eV widening. This wider gap enables higher open-circuit voltages in photovoltaic devices [2].

Polymer Solar Cells Low-Band-Gap Polymers Near-IR Absorption

Electrochemical Doping Reversibility: Irreversible Oxidation of Poly(thieno[2,3-b]thiophene)

Electropolymerised thieno[2,3-b]thiophene (poly TT) does not exhibit a reduction wave after oxidative doping, whereas poly(dithieno[3,2-b:2′,3′-d]thiophene) (poly DTT, derived from the thieno[3,2-b]thiophene scaffold) shows reversible electrochemical oxidation and reduction between the neutral and acceptor-doped forms [1]. This fundamental difference in doping reversibility is observed under identical experimental conditions (conducting glass or Pt electrodes, acetonitrile electrolyte) and directly impacts device functionality [1].

Electrochromic Devices Conducting Polymers Electrochemical Doping

Polymer Solar Cell Efficiency: Higher Power Conversion Efficiency with Thieno[2,3-b]thiophene

In organic solar cells employing a PC71BM acceptor, a diketopyrrolopyrrole-alt-thieno[2,3-b]thiophene polymer (pDPPTTi-OD) delivers a power conversion efficiency (PCE) of 6.20 % [1], while a structurally analogous thieno[3,2-b]thiophene-isoindigo copolymer achieves a PCE of 4.69 % using the same acceptor [2]. Although the polymer backbones are not identical, the comparison illustrates the performance advantage conferred by the thieno[2,3-b]thiophene motif in photovoltaic blends [3].

Organic Photovoltaics Bulk Heterojunction Power Conversion Efficiency

High-Impact Application Scenarios for Thieno[2,3-b]thiophene: Where Its Differentiation Creates Measurable Value


Near-Infrared Polymer Optoelectronics Requiring Low Band Gaps

The low optical band gap of 1.57 eV achieved in thieno[2,3-b]thiophene-based D–A copolymers (see Evidence 2) enables absorption extending into the near-infrared region [1]. This makes thieno[2,3-b]thiophene the preferred building block for near-IR photodetectors, semitransparent solar cells, and night-vision sensors, where the wider band gap of thieno[3,2-b]thiophene-based analogues (>1.9 eV) would limit spectral coverage.

Organic Solar Cells Maximising Open-Circuit Voltage

Thieno[2,3-b]thiophene-containing polymers deliver a high open-circuit voltage of 0.79 V in bulk-heterojunction solar cells (see Evidence 4), which is among the highest reported for diketopyrrolopyrrole-based systems [1]. In tandem or multi-junction architectures where a high-Voc sub-cell is critical, the cross-conjugated thieno[2,3-b]thiophene unit outperforms the linear isomer by providing a wider band gap without sacrificing charge transport.

Electrochromic Displays and Memory Devices Requiring Persistent Doped States

The irreversible oxidative doping of poly(thieno[2,3-b]thiophene) (see Evidence 3) uniquely suits applications where a permanent or bistable doped state is required, such as electrochromic smart windows with optical memory, write-once-read-many (WORM) memory devices, and anti-counterfeiting labels [1]. The absence of a reduction wave ensures that the coloured (oxidised) state persists without an applied potential, a feature not achievable with the reversibly dopable thieno[3,2-b]thiophene-derived polymers.

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